1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
Description
Properties
IUPAC Name |
1-(5-fluoro-2-pyrazol-1-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8(13)10-7-9(12)3-4-11(10)15-6-2-5-14-15/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBWZLSWKVZFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-fluoro-2-(1H-pyrazol-1-yl)phenyl Intermediate
The key intermediate is synthesized by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions involving fluorinated aryl halides and pyrazole derivatives.
- Nucleophilic aromatic substitution: Starting from 2,5-difluorobenzene derivatives, selective substitution of one fluorine by pyrazole anion under basic conditions yields the 5-fluoro-2-(1H-pyrazol-1-yl)phenyl intermediate.
- Suzuki coupling: A more versatile method involves Suzuki-Miyaura cross-coupling of 5-fluoro-2-bromophenyl derivatives with pyrazolyl boronic acids or esters. This method offers better control over substitution patterns and higher yields.
Example Synthetic Route Summary
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Suzuki coupling | 5-fluoro-2-bromophenyl + pyrazolyl boronic acid | Pd catalyst, base, solvent, heat | 5-fluoro-2-(1H-pyrazol-1-yl)phenyl derivative |
| 2 | Oxidation/ketone formation | Phenyl-pyrazole intermediate | Oxidizing agent (e.g., SeO2) | 5-fluoro-2-(1H-pyrazol-1-yl)acetophenone |
| 3 | Reductive amination | Acetophenone intermediate | Ammonia, NaBH3CN or catalytic hydrogenation | 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine |
This route is optimized to maintain the pyrazole and fluorine functionalities intact while introducing the ethan-1-amine group efficiently.
Process Optimization and Industrial Considerations
- Reaction conditions: Temperature control (typically 50–100°C), choice of solvent (e.g., DMF, dioxane), and catalyst loading are critical for maximizing yield and purity.
- Purification: Crystallization and chromatographic techniques are employed to isolate the product with high purity.
- Scale-up: Both batch and continuous flow processes have been explored to improve throughput and reproducibility.
- Stability: The compound exhibits stability under standard laboratory conditions, but sensitive to strong acids or bases that may degrade the pyrazole ring.
Research Findings and Mechanistic Insights
- The fluorine atom enhances the compound's binding affinity in biological targets due to electronic effects.
- The pyrazole ring contributes to selectivity and participates in hydrogen bonding.
- Synthetic modifications on the phenyl or pyrazole rings allow generation of derivatives with varied biological activities.
- Reductive amination is the preferred method for introducing the ethan-1-amine group due to mild conditions and high selectivity.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Formation of pyrazolylphenyl | Suzuki coupling, nucleophilic aromatic substitution | Pd catalyst, base, fluorinated aryl halides | High regioselectivity, good yields | Requires careful control of conditions to avoid side reactions |
| Introduction of ethan-1-amine | Reductive amination, nucleophilic substitution | Ammonia, NaBH3CN, catalytic hydrogenation | Mild conditions, high selectivity | Sensitive to over-reduction or side reactions |
| Purification | Crystallization, chromatography | Solvent systems tailored to compound solubility | High purity product | Scale-up purification complexity |
Chemical Reactions Analysis
Types of Reactions
1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to the amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and palladium on carbon are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Studies have indicated that compounds with similar structures exhibit inhibitory effects on specific cancer cell lines. The fluorine atom may enhance the lipophilicity and bioavailability of the drug, making it more effective in targeting cancer cells.
Neuropharmacology
Research has shown that derivatives of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating neuropsychiatric disorders such as depression and anxiety.
Antimicrobial Activity
Preliminary studies have explored the antimicrobial properties of this compound. The presence of the pyrazole ring is known to contribute to antimicrobial activity against various pathogens. Further investigation could lead to the development of new antimicrobial agents.
In Vivo Studies
In vivo studies using animal models have demonstrated the pharmacokinetics and pharmacodynamics of this compound. These studies are crucial for understanding its efficacy and safety profile before advancing to clinical trials.
Structure-Activity Relationship (SAR) Studies
The unique structure of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine allows for extensive SAR studies which can help optimize its biological activity by modifying different parts of the molecule.
Case Study 1: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry evaluated several analogs of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine for their effects on human cancer cell lines. The results indicated that certain modifications to the pyrazole moiety significantly enhanced cytotoxicity against breast cancer cells.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university explored the effects of this compound on serotonin receptors in vitro. The findings suggested that it acts as a partial agonist at specific serotonin receptor subtypes, indicating potential use as an antidepressant.
Case Study 3: Antimicrobial Efficacy
A collaborative study between pharmaceutical companies tested the antimicrobial properties of this compound against resistant bacterial strains. The results showed promising activity, warranting further development into a new class of antibiotics.
Mechanism of Action
The mechanism of action of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and pyrazole ring contribute to its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Differences
Substituent Effects :
- Fluorine in the target compound increases electronegativity and may enhance binding to hydrophobic pockets in biological targets, as seen in analogues like (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-CF₃-phenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine ().
- Pyrazole Position : Pyrazole at position 2 (target) vs. position 3 () alters steric interactions. Para-substituted pyrazoles (e.g., 2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine HCl ) exhibit distinct solubility profiles due to symmetry .
Amine Modifications :
- The ethanamine chain in the target compound is shorter than in 1-12. (1R)-2-[4-(1H-pyrazol-1-yl)phenyl]-1-[...]ethan-1-amine HCl (), which includes a boratricyclo group for enhanced stereochemical control.
Biological Implications :
- Fluorinated pyrazole derivatives (e.g., {1-Methyl-2-[5-methyl-3-(CF₃)-pyrazol-1-yl]ethyl}amine ) show improved pharmacokinetic profiles due to reduced oxidative metabolism .
- The absence of fluorine in 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine () may limit its utility in targets requiring strong dipole interactions.
Biological Activity
1-[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a small molecule characterized by its unique structural features, including a pyrazole ring and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications.
The molecular formula of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is C11H12FN3, with a molecular weight of approximately 204.20 g/mol. The presence of the fluorine atom enhances its reactivity and biological profile, making it a valuable scaffold for drug development.
Biological Activity Overview
Research indicates that compounds similar to 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine exhibit significant antimicrobial and anticancer properties. The biological activity is largely attributed to the interaction of the compound with specific molecular targets, including enzymes and receptors involved in critical cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1-[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Pyrazole Derivatives | 4.69 - 22.9 | B. subtilis, S. typhi |
The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of pyrazole derivatives, including 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine. Research has shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, such as inhibition of cell cycle progression and modulation of signaling pathways.
The mechanism by which 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine exerts its biological effects involves interaction with specific targets within cells:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression. For example, inhibitors targeting p38 MAP kinase have been synthesized based on pyrazole scaffolds, demonstrating selectivity and potency .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their anticancer properties. The results indicated that modifications to the pyrazole ring significantly influenced biological activity:
| Modification | Activity Level | Notes |
|---|---|---|
| Hydroxyl Group Addition | Increased | Enhanced inhibitory action |
| Methyl Substitutions | Variable | Altered activity based on position |
These findings underscore the importance of structural modifications in optimizing the biological activity of pyrazole derivatives .
Q & A
Q. What synthetic strategies are recommended for 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine?
The synthesis typically involves multi-step reactions, including:
- Pyrazole ring formation : Cyclization of hydrazides with β-ketoesters or ketones under acidic conditions (e.g., POCl₃ at 120°C) .
- Substitution reactions : Coupling the pyrazole moiety to a fluorinated benzene derivative via nucleophilic aromatic substitution (e.g., using a Pd-catalyzed Buchwald-Hartwig amination) .
- Amine functionalization : Introduction of the ethanamine group through reductive amination or protection/deprotection strategies (e.g., using Boc-protected intermediates) . Purity is validated by HPLC, and intermediates are characterized via NMR and IR spectroscopy .
Q. How is the structural identity of this compound confirmed?
- Spectroscopic methods : ¹H/¹³C NMR for proton/carbon environments, IR for functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight .
- X-ray crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) can refine the crystal structure to confirm stereochemistry and bond lengths .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Receptor binding assays : Test affinity for targets like bradykinin B2 receptors (based on structural analogs in ).
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Modify substituents : Vary the pyrazole’s substituents (e.g., methyl, trifluoromethyl) and the phenyl ring’s fluorine position to assess impact on activity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
- Biological testing : Compare analogs in dose-response assays (e.g., IC₅₀ for enzyme inhibition) and correlate with logP values to evaluate hydrophobicity-activity trends .
Q. What methodologies resolve contradictions in activity data across studies?
- Orthogonal validation : Replicate assays in independent labs with standardized protocols (e.g., uniform cell lines, buffer conditions) .
- Metabolic stability testing : Use liver microsomes to identify if discrepancies arise from compound degradation .
- Crystallographic analysis : Resolve stereochemical ambiguities that may affect binding (e.g., enantiomer-specific activity) .
Q. How is selectivity for target receptors evaluated?
- Panel screening : Test against related receptors (e.g., COX-1 vs. COX-2 for anti-inflammatory targets) to assess cross-reactivity .
- Kinase profiling : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Molecular dynamics simulations : Predict binding stability and selectivity using docking software (e.g., AutoDock Vina) .
Q. What experimental designs optimize metabolic stability for in vivo studies?
- In vitro ADME : Assess hepatic clearance using human liver microsomes and cytochrome P450 inhibition assays .
- Prodrug strategies : Modify the amine group to improve bioavailability (e.g., hydrochloride salt formation) .
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolites in pharmacokinetic studies .
Methodological Considerations
Q. How are computational tools integrated into its pharmacological profiling?
- QSAR modeling : Train models on analog datasets to predict toxicity and efficacy .
- Free energy calculations : Estimate binding affinities via molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) .
- Fragment-based design : Identify novel derivatives using virtual fragment libraries (e.g., Enamine REAL Space) .
Q. What safety protocols are critical during handling?
- Ventilation : Use fume hoods to avoid inhalation of amine vapors .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill management : Neutralize acidic residues with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
